![molecular formula C36H45NO15 B11828576 Gal2Ac3Ac4Ac6Ac(b1-4)[Bn(-6)]L-GlcNAc(a)-O-Bn](/img/structure/B11828576.png)
Gal2Ac3Ac4Ac6Ac(b1-4)[Bn(-6)]L-GlcNAc(a)-O-Bn
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamido-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-1,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside is a complex carbohydrate derivative. This compound is notable for its role in biomedical research, particularly in the study of glycosidic substrates and their applications in pharmaceutical developments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-1,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside involves multiple steps. Typically, the process begins with the protection of hydroxyl groups followed by glycosylation reactions. The acetylation of hydroxyl groups is achieved using acetic anhydride in the presence of a catalyst like pyridine. Benzyl groups are introduced to protect specific hydroxyl groups, which are later removed under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
2-Acetamido-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-1,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like sodium periodate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as sodium azide or thiols
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, pyridine, sodium periodate, hydrogen gas, and palladium catalysts. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction typically yields alcohols .
科学的研究の応用
2-Acetamido-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-1,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside is widely used in scientific research, particularly in the fields of:
Chemistry: As a glycosidic substrate, it is used to study carbohydrate chemistry and enzymatic reactions.
Biology: It plays a role in the study of cell surface carbohydrates and their interactions with proteins.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the design of drugs targeting glycosylation pathways.
Industry: It is used in the synthesis of complex carbohydrates and glycoproteins for various industrial applications
作用機序
The mechanism of action of 2-Acetamido-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-1,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside involves its interaction with specific enzymes and proteins. The compound acts as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to target molecules. This process is crucial in the biosynthesis of glycoproteins and glycolipids, which play essential roles in cell signaling and recognition .
類似化合物との比較
Similar Compounds
- Benzyl 2-acetamido-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-b-D-galactopyranoside
- 2-Acetamido-4-O-(2-acetamido-2-deoxy-a-D-glucopyranosyl)-2-deoxy-D-galactopyranose
- Methyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside
Uniqueness
What sets 2-Acetamido-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-1,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside apart is its specific structure, which allows for unique interactions with glycosyltransferases. This makes it particularly valuable in the study of glycosylation processes and the development of glycosylation inhibitors.
特性
分子式 |
C36H45NO15 |
|---|---|
分子量 |
731.7 g/mol |
IUPAC名 |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-5-acetamido-4-hydroxy-6-phenylmethoxy-2-(phenylmethoxymethyl)oxan-3-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C36H45NO15/c1-20(38)37-29-30(43)31(27(18-44-16-25-12-8-6-9-13-25)50-35(29)46-17-26-14-10-7-11-15-26)52-36-34(49-24(5)42)33(48-23(4)41)32(47-22(3)40)28(51-36)19-45-21(2)39/h6-15,27-36,43H,16-19H2,1-5H3,(H,37,38)/t27-,28+,29-,30-,31-,32-,33-,34+,35+,36-/m0/s1 |
InChIキー |
VGBWYAPUIAFWOX-DUIKOQBXSA-N |
異性体SMILES |
CC(=O)N[C@H]1[C@@H]([C@H]([C@@H](O[C@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




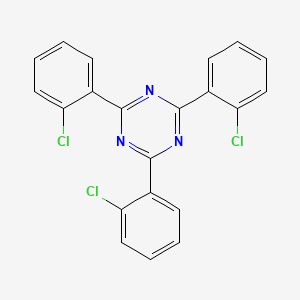
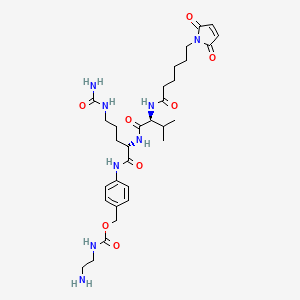

![(4bS,9bR)-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile](/img/structure/B11828530.png)
![Disodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonic acid](/img/structure/B11828531.png)
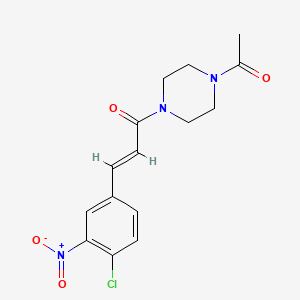
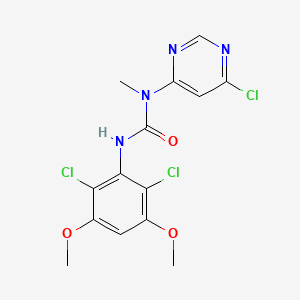
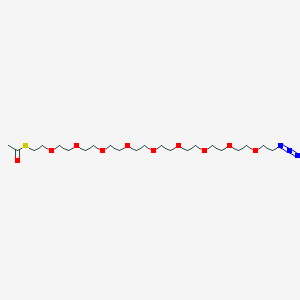
![a][1,5]Diazocin-9-yl]-amide](/img/structure/B11828554.png)
![[(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11828557.png)
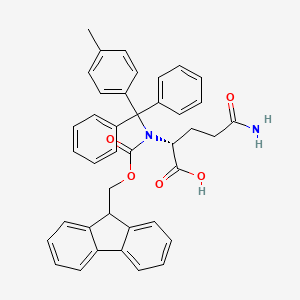
![(2R,3R,4S,5R)-6-[(4-aminophenyl)methoxy]-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol](/img/structure/B11828571.png)
